molecular formula C29H27N5O4 B050114 3'-Azido-3'-deoxy-5'-O-tritylthymidine CAS No. 29706-84-1

3'-Azido-3'-deoxy-5'-O-tritylthymidine

Cat. No. B050114
CAS RN: 29706-84-1
M. Wt: 509.6 g/mol
InChI Key: AZPSSDWPMSICSH-JIMJEQGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-Azido-3'-deoxythymidine (AZT) is a nucleoside analog reverse transcriptase inhibitor that has been widely used in the treatment of HIV. It is characterized by the presence of an azido group at the 3' position of the deoxyribose sugar, which is a key feature for its antiviral activity. The molecule's conformational properties have been studied, revealing that AZT has a C3'-endo sugar pucker, an anti glycosidic angle, and a g+ C4'-C5' conformation, which are similar to those of standard deoxypyrimidines .

Synthesis Analysis

The synthesis of AZT and its analogs has been a subject of extensive research. One study reported the synthesis of various 3'-azido analogues of pyrimidine deoxyribonucleosides and evaluated their antiviral activity against HIV-1. These analogues were synthesized and tested in human peripheral blood mononuclear cells, with several compounds showing significant antiviral activity . Another intriguing aspect of AZT synthesis is the observation of an isomer during its preparation, which was identified as 3-(3-azido-2,3-dideoxy-β-D-ezythro pentofuranosyl)thymine. This rearrangement occurred during the treatment of 2,3'-anhydro-5'-O-tritylthymidine with LiN3 in aqueous DMF .

Molecular Structure Analysis

The molecular structure of AZT has been analyzed using molecular mechanics techniques, which helped in developing a force-field for the azido group through quantum-mechanical methods. The analysis confirmed that AZT's global low-energy structure is very similar to that of standard deoxypyrimidines, which may contribute to its efficacy as an HIV reverse transcriptase inhibitor .

Chemical Reactions Analysis

AZT's azide function allows it to participate in various chemical reactions, such as the copper-catalyzed azide-alkyne cycloaddition, which is a key reaction in 'click chemistry'. This reaction has been utilized to synthesize a fluorescent 1,2,3-triazole derivative of AZT, which included a fluorenylmethyloxycarbonyl (fmoc) fluorescent fragment. The synthesis and spectral characterization of this derivative were presented, highlighting the versatility of AZT in chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of AZT and its derivatives are crucial for their biological activity and pharmacokinetics. While specific physical properties such as melting point, solubility, and stability were not detailed in the provided papers, the chemical properties, particularly the presence of the azido group and its conformational similarity to natural deoxypyrimidines, are essential for its mechanism of action as a reverse transcriptase inhibitor . The synthesis of a structural analogue, 3'-O-Propargylthymidine, demonstrated that even small changes to the AZT molecule could significantly affect its antiviral activity and cytotoxicity, underscoring the importance of the azido group in AZT's antiretroviral efficacy .

Scientific Research Applications

Field

This compound is used in the field of Infectious Disease Research .

Application Summary

“3’-Azido-3’-deoxy-5’-O-tritylthymidine” is used as a reverse transcriptase inhibitor to inhibit the viral genome integration .

Results or Outcomes

Application in Cancer Research

Field

This compound is used in the field of Cancer Research .

Application Summary

A 3’-azido analogue of Doxorubicin (ADOX) was prepared from daunorubicin (DNR). ADOX exhibited potent antitumor activities in drug-sensitive (MCF-7 and K562) and drug-resistant cell lines (MCF-7/DNR, K562/DOX), respectively .

Methods of Application

The cytotoxicity experiments of ADOX or DOX against K562/DOX, with or without P-gp inhibitor, indicated that ADOX circumvents resistance by abolishing the P-gp recognition .

Results or Outcomes

ADOX exhibited higher activity and less toxicity than DOX in in vivo animal tests .

Application in Organic Chemistry

Field

This compound is used in the field of Organic Chemistry .

Application Summary

“3’-Azido-3’-deoxythymidine” has been used in the 1,3-Dipolar cycloaddition of alkenes . This reaction is a route to 3’-deoxythymidin-3’-yl derivatives .

Methods of Application

The 1,3-Dipolar cycloaddition of acrylonitrile, acrylamide, vinyl acetate and allyl alcohol to the azido group of 3’-azido-3’-deoxythymidine under mild conditions afforded the corresponding adducts .

Results or Outcomes

The target products have been obtained in moderate and good yields .

Application in Infectious Disease Research

Field

This compound is used in the field of Infectious Disease Research .

Application Summary

“3’-Azido-3’-deoxy-5’-O-tritylthymidine” has been used as an antimicrobial agent to evaluate its anti-Salmonella activity .

Results or Outcomes

Application in Immunology

Field

This compound is used in the field of Immunology .

Application Summary

“3’-Azido-3’-deoxy-5’-O-tritylthymidine” is an immunosuppressive drug that is used as a research chemical . It has been shown to be effective in inhibiting murine leukemia virus and HIV, but it does not cure these diseases .

Results or Outcomes

Application in Organic Chemistry

Field

This compound is used in the field of Organic Chemistry .

Application Summary

“3’-Azido-3’-deoxythymidine” has been used in the 1,3-Dipolar cycloaddition of acrylonitrile, acrylamide, vinyl acetate and allyl alcohol to the azido group of 3’-azido-3’-deoxythymidine under mild conditions . This reaction is a route to 3’-deoxythymidin-3’-yl derivatives .

Methods of Application

The 1,3-Dipolar cycloaddition of acrylonitrile, acrylamide, vinyl acetate and allyl alcohol to the azido group of 3’-azido-3’-deoxythymidine under mild conditions afforded the corresponding adducts .

Results or Outcomes

The target products have been obtained in moderate and good yields .

properties

IUPAC Name

1-[(2R,4S,5S)-4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)/t24-,25+,26+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPSSDWPMSICSH-JIMJEQGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448644
Record name 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azido-3'-deoxy-5'-O-tritylthymidine

CAS RN

29706-84-1
Record name 3′-Azido-3′-deoxy-5′-O-(triphenylmethyl)thymidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29706-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Azido-3'-deoxy-5'-o-tritylthymidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029706841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3'-Azido-3'-deoxy-5'-O-(triphenylmethyl)thymidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3'-AZIDO-3'-DEOXY-5'-O-TRITYLTHYMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7VYL4TJ6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-Azido-3'-deoxy-5'-O-tritylthymidine
Reactant of Route 2
Reactant of Route 2
3'-Azido-3'-deoxy-5'-O-tritylthymidine
Reactant of Route 3
Reactant of Route 3
3'-Azido-3'-deoxy-5'-O-tritylthymidine
Reactant of Route 4
Reactant of Route 4
3'-Azido-3'-deoxy-5'-O-tritylthymidine
Reactant of Route 5
Reactant of Route 5
3'-Azido-3'-deoxy-5'-O-tritylthymidine
Reactant of Route 6
Reactant of Route 6
3'-Azido-3'-deoxy-5'-O-tritylthymidine

Citations

For This Compound
9
Citations
A Almudaris, DS Ashton, A Ray, K Valko - Journal of chromatography A, 1995 - Elsevier
… The fractions corresponding to the tnphenyl methanol, 3'-azido-3'-deoxy-5'-O-tritylthymidine (tntylAZT) and 3'-chloro-3'-deoxythymidine (CIthymidine) were collected manually in scintilla…
Number of citations: 13 www.sciencedirect.com
K HIROTA, H HOSONO, Y KITADE, Y MAKI… - Chemical and …, 1990 - jstage.jst.go.jp
… 3’-Deoxy—3'-(4,5-dimethyl-1H—l,2,3-triazol-1-yl)-5’-0-tritylthymidine (3a) A mixture of 3’-azido—3’—deoxy-5’-O-tritylthymidine (1a)”’ (0.51 g, lmmol) and 2-oxo—3—…
Number of citations: 26 www.jstage.jst.go.jp
RP Glinski, MS Khan, RL Kalamas… - The Journal of Organic …, 1973 - ACS Publications
… formamide-water under reflux for 11 hr gave crude 3'-azido-3'-deoxy-5'-O-tritylthymidine (4). … to afford 220 g of brown syrup which, by tic, was mostly 3'-azido-3'-deoxy-5'-O-tritylthymidine …
Number of citations: 115 pubs.acs.org
K HIROTA, H HosoNo, Y KITADE, Y MAKI, CK CHU… - 1990 - jlc.jst.go.jp
… 3'-Deoxy-3'-(4,5-dimethyblH-l,2,3-triaz0l-1-yl)-5’-O-tritylthymidine (3a) A mixture of 3'-azido-3’-deoxy-5’-O-tritylthymidine (1a)12) (0.51 g, lmmol) and 2-oxo-3-…
Number of citations: 0 jlc.jst.go.jp
A Mieczkowski, V Roy, LA Agrofoglio - Chemical reviews, 2010 - ACS Publications
… When 5′-O-trityl-3′-O-mesylthymidine (318) was treated with sodium azide, the desired 3′-azido-3′-deoxy-5′-O-tritylthymidine (319) and the 6,3′-N-bridged thymidine derivative …
Number of citations: 88 pubs.acs.org
RO Dempcy, O Almarsson… - Proceedings of the …, 1994 - National Acad Sciences
… The trifluoroacetate salt of 3'-amino-3'-deoxythymidine, 10, was prepared by a two-step procedure starting with 3'-azido-3'-deoxy-5'-O-tritylthymidine (scheme not shown). Reduction of …
Number of citations: 79 www.pnas.org
KV Seregin, MV Chudinov, AM Yurkevich… - Russian Journal of …, 2005 - Springer
… was obtained as described for (IIb) from 3'-azido-3'deoxy-5'-O-tritylthymidine (Ie) (0.15 g). The reaction product was additionally purified by column chromatography on silica gel using …
Number of citations: 1 link.springer.com
VJ Rao, K Mukkanti, R Shankar, NA Vekariya… - Rasayan J …, 2013 - rasayanjournal.co.in
… 3'-Azido-3'-deoxy-5'-O-tritylthymidine 2a (tritylzidovudine) (100 g, 196.46 mmol) was dissolved in mixture of dichloromethane: methanol (3:7, 500 mL) at 25-30 C. The solution was …
Number of citations: 3 www.rasayanjournal.co.in
BK Radatus - Organic Process Research & Development, 2011 - ACS Publications
… (7) reported a similar but shorter procedure (Scheme 1) using sodium azide and 5′-O-trityl-2,3′-anhydrothymidine (TCT 2), to give 3′-azido-3′-deoxy-5′-O-tritylthymidine (Trityl-…
Number of citations: 4 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.